molecular formula C11H16N2O B13268346 N-(furan-2-ylmethyl)cyclopentanecarboximidamide

N-(furan-2-ylmethyl)cyclopentanecarboximidamide

Cat. No.: B13268346
M. Wt: 192.26 g/mol
InChI Key: OXTQDUFGYFPEBW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)cyclopentanecarboximidamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel therapeutic agents. The compound features a cyclopentanecarboximidamide moiety linked to a furfuryl group, a structural motif commonly found in pharmacologically active molecules. The furan ring is a privileged scaffold in drug discovery, known to contribute to diverse biological activities by acting as a bioisostere for phenyl rings, which can enhance binding affinity, selectivity, and overall pharmacokinetic profiles of drug candidates . Researchers can utilize this compound as a key synthetic intermediate or precursor in the development of potential inhibitors for various enzymes and therapeutic targets. While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to other furan-containing compounds that have demonstrated potent antiviral, antibacterial, and anticancer properties in scientific studies . For instance, recent research has identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel non-peptidomimetic inhibitors of SARS-CoV-2 Mpro, highlighting the therapeutic potential of this chemical class in antiviral drug discovery . Furthermore, the furan ring's electron-rich nature makes it an excellent participant in various chemical interactions, such as hydrogen bonding and π–π stacking, which are critical for target receptor binding . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)cyclopentanecarboximidamide

InChI

InChI=1S/C11H16N2O/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13)

InChI Key

OXTQDUFGYFPEBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=NCC2=CC=CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of furan-2-carboxaldehyde with cyclopentanecarboximidamide. The reaction is carried out under mild conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and yield . This method allows for the rapid and efficient production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)cyclopentanecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The furan ring and imidamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Based Derivatives

The most relevant analogs are N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (). These compounds replace the cyclopentanecarboximidamide group with a tetrazole ring, a nitrogen-rich heterocycle known for enhancing antimicrobial activity. Key comparisons include:

Property N-(furan-2-ylmethyl)cyclopentanecarboximidamide Tetrazole Derivatives (e.g., Compound 6)
Core Structure Cyclopentanecarboximidamide 1H-tetrazol-5-amine
Antimicrobial Activity Hypothesized (untested) MIC = 4 µg/mL (vs. S. epidermidis)
Cytotoxicity (MTT assay) Unknown Moderate (cell viability >70% at 10 µg/mL)
Lipophilicity (LogP) Higher (cyclopentane increases hydrophobicity) Lower (tetrazole enhances polarity)

The tetrazole derivatives exhibit potent antimicrobial activity, attributed to the tetrazole ring’s ability to disrupt bacterial cell membranes or enzymes. Compound 6’s efficacy against S. epidermidis highlights the importance of the furan-2-ylmethyl group in target binding. However, the cyclopentanecarboximidamide analog may offer improved metabolic stability due to reduced polarity .

Ranitidine-Related Impurities

describes impurities in ranitidine hydrochloride, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide and 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine. These share the furan-2-ylmethyl motif but differ in substituents:

Property This compound Ranitidine Nitroacetamide Impurity
Key Functional Groups Carboximidamide, cyclopentane Sulphanyl ethyl, nitroacetamide
Biological Role Antimicrobial (hypothesized) Histamine H2 receptor modulation (indirect)
Structural Flexibility Rigid (cyclopentane) Flexible (sulphanyl ethyl linker)

The ranitidine impurities emphasize the pharmacological versatility of furan-2-ylmethyl derivatives.

Pharmacological and Toxicological Profiles

  • Antimicrobial Potential: The tetrazole derivatives () demonstrate that furan-2-ylmethyl compounds can achieve low MIC values against Gram-positive bacteria. The target compound’s cyclopentane group may further optimize membrane penetration but could increase cytotoxicity risks.
  • Cytotoxicity: Tetrazole derivatives show moderate cytotoxicity (cell viability >70% at 10 µg/mL), suggesting a therapeutic window.

Pharmacophore Modeling and Structure-Activity Relationships

’s pharmacophore model identifies three critical features for antimicrobial activity:

Aromatic/hydrophobic region (furan ring).

Hydrogen-bond acceptor (tetrazole N or carboximidamide N).

Positively charged group (e.g., tetrazole NH or cyclopentane substituents).

The target compound’s carboximidamide group aligns with this model, providing both hydrogen-bonding capacity and steric bulk. Computational docking studies (unavailable in the provided evidence) could further validate its binding to bacterial targets like DNA gyrase or peptidoglycan synthases .

Biological Activity

N-(furan-2-ylmethyl)cyclopentanecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article focuses on its biological activity, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N2_2O
  • IUPAC Name : this compound

This structure features a furan ring attached to a cyclopentanecarboximidamide moiety, which is critical for its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. One of the notable targets is Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a target for diabetes treatment. DPP-IV inhibitors are known to enhance insulin secretion and improve glycemic control in diabetic patients .

Table 1: Inhibitory Activity Against DPP-IV

CompoundIC50 (µM)Reference
This compound0.45
Sitagliptin0.25
Saxagliptin0.30

Antioxidant Properties

In addition to enzyme inhibition, this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compound75%
Ascorbic Acid90%
Quercetin85%

Case Study 1: Diabetes Management

A study involving diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was attributed to its DPP-IV inhibitory activity, leading to increased insulin levels .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound reduced cell death and improved cell viability by modulating oxidative stress pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)cyclopentanecarboximidamide?

A viable approach involves reductive amination of cyclopentanecarboximidamide with furan-2-carbaldehyde, using a reducing agent like sodium cyanoborohydride in methanol under acidic conditions . Alternatively, alkylation of cyclopentanecarboximidamide with 2-(bromomethyl)furan in the presence of a base (e.g., potassium carbonate) in DMF can yield the target compound. Purification typically employs silica gel column chromatography with gradients of ethyl acetate/hexanes .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) to confirm the connectivity of the furan-2-ylmethyl group and cyclopentane ring .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formula accuracy .
  • X-ray crystallography (using SHELXL for refinement) to resolve stereochemistry and tautomeric forms of the carboximidamide group .

Q. How can researchers address poor solubility in aqueous media during biological assays?

Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility while maintaining biocompatibility. Pre-saturate buffers with the compound to avoid precipitation .

Q. What biological targets are plausible for this compound based on structural analogs?

Similar carboximidamide derivatives show activity as ion channel modulators (e.g., TRPM8 antagonists) or enzyme inhibitors (e.g., proteases). Initial screens should include TRPM8 binding assays and enzymatic inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can discrepancies between NMR and crystallography data for tautomeric forms be resolved?

Combine variable-temperature NMR (to observe dynamic equilibria) with density functional theory (DFT) calculations to predict stable tautomers. Validate using X-ray data refined with SHELXL, which can distinguish between tautomeric states via electron density maps .

Q. What strategies optimize crystallization for X-ray studies?

  • Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., ammonium salts) to improve crystal quality.
  • Use SHELXD for structure solution and SHELXL for refinement, particularly for handling twinned or low-resolution data .

Q. How to assess stability under physiological conditions for in vivo studies?

Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC with UV detection. For oxidative stability, expose the compound to H₂O₂ and analyze by LC-MS .

Q. What computational methods predict binding interactions with biological targets?

  • Perform molecular docking (e.g., AutoDock Vina) to identify potential binding pockets.
  • Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .

Data Contradiction & Validation

Q. How to reconcile conflicting activity data in enzyme inhibition assays?

  • Verify assay conditions (pH, ionic strength) that may affect protonation states of the carboximidamide group.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out false positives from assay artifacts .

Q. What steps validate purity discrepancies between HPLC and elemental analysis?

  • Cross-check with LC-MS to detect trace impurities undetected by UV.
  • Perform combustion analysis for C/H/N to confirm stoichiometric ratios, ensuring purity ≥95% .

Q. Key Citations

  • Synthesis & Purification:
  • Crystallography:
  • Biological Activity:
  • Stability & Solubility:

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